molecular formula C10H10BrNOS B2555936 1-(4-Bromothiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine CAS No. 2380009-29-8

1-(4-Bromothiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2555936
CAS No.: 2380009-29-8
M. Wt: 272.16
InChI Key: LHQPOJNOBLRFPU-UHFFFAOYSA-N
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Description

1-(4-Bromothiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a bromothiophene moiety attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromothiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine typically involves the acylation of 1,2,3,6-tetrahydropyridine with 4-bromothiophene-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromothiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Bromothiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromothiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromothiophene moiety may play a crucial role in binding to these targets, while the tetrahydropyridine ring may influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromothiophene-2-carbonyl)-1,2,3,6-tetrahydropyridine is unique due to the combination of the bromothiophene and tetrahydropyridine moieties. This unique structure may confer distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(3,6-dihydro-2H-pyridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNOS/c11-8-6-9(14-7-8)10(13)12-4-2-1-3-5-12/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQPOJNOBLRFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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